Ibudilast

Übersicht

Beschreibung

Ibudilast is an anti-inflammatory and neuroprotective oral agent primarily used in Japan . It acts as a phosphodiesterase inhibitor, inhibiting the PDE4 subtype to the greatest extent, but also showing significant inhibition of other PDE subtypes . It has been approved for the treatment of asthma, and for improvement of dizziness secondary to chronic cerebral circulation impairment associated with sequelae of cerebral infarction .

Synthesis Analysis

The chemical synthesis process of Ibudilast involves using 1 amino, 2 methyl pyridinium iodide and isobutyric anhydride as raw materials, with potassium carbonate as an acid binding agent . The reaction takes place in an aprotic polar solvent system such as toluene or dimethylbenzene .

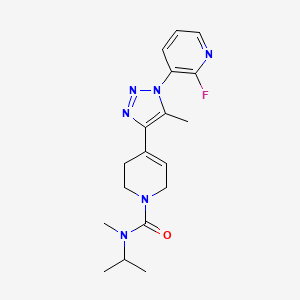

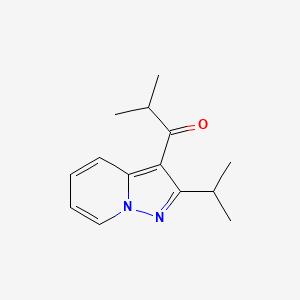

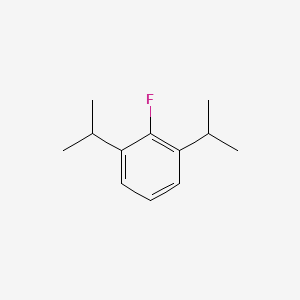

Molecular Structure Analysis

The molecular formula of Ibudilast is C14H18N2O . It has an average mass of 230.305 Da and a monoisotopic mass of 230.141907 Da .

Chemical Reactions Analysis

Ibudilast has mechanisms that include anti-inflammatory effects, such as phosphodiesterase inhibition, and neuroprotective effects, such as inhibition of nitric oxide synthesis and reduction in reactive oxygen species .

Physical And Chemical Properties Analysis

Ibudilast has a molecular weight of 230.31 . It is soluble in DMSO .

Wissenschaftliche Forschungsanwendungen

Neurodegenerative Diseases

Ibudilast has shown potential in the treatment of neurodegenerative diseases such as Alzheimer’s disease, Parkinson’s disease, amyolotrophic lateral sclerosis (ALS), and progressive forms of multiple sclerosis (MS) . It acts by suppressing neuroinflammation, inhibiting apoptosis, regulating mitochondrial function, and affecting the ubiquitin–proteasome and autophagosome–lysosome pathways . It also attenuates oxidative stress .

Asthma Treatment

Originally developed as an anti-inflammatory drug for asthma treatment, Ibudilast is a cyclic nucleotide phosphodiesterases (PDEs) inhibitor . It increases the amount of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), while downregulating pro-inflammatory factors .

Multiple Sclerosis

Ibudilast has been used in the treatment of multiple sclerosis . The drug’s ability to increase cAMP and cGMP while downregulating pro-inflammatory factors makes it effective in managing this condition .

Cerebrovascular Disease

Ibudilast has been used in the treatment of cerebrovascular disease . Its anti-inflammatory properties and ability to regulate mitochondrial function are beneficial in managing this condition .

Alzheimer’s Disease

In a mouse model of Aβ1-42 induced neurotoxicity, Ibudilast pretreatment was found to be neuroprotective . It prevented the induction of proinflammatory cytokines (NF-kb, TNFα), and pro-apoptotic caspase-3 activation .

Krabbe Disease

Ibudilast has been used in the treatment of Krabbe disease . This rare and often fatal neurodegenerative disorder benefits from the neuroprotective and anti-inflammatory properties of Ibudilast .

Wirkmechanismus

Target of Action

Ibudilast primarily targets the cAMP-specific 3’,5’-cyclic phosphodiesterase 4A, 4B, and 4C . These enzymes play a crucial role in inflammatory responses by regulating the levels of cyclic adenosine monophosphate (cAMP), a molecule that mediates various physiological processes .

Mode of Action

Ibudilast acts as an inhibitor of these phosphodiesterases, thereby increasing the amount of cAMP . This leads to the downregulation of pro-inflammatory factors, such as tumor necrosis factor-α (TNF-α), macrophage migration inhibitory factor (MIF), and Toll-like receptor 4 (TLR-4) . In addition to its anti-inflammatory effects, Ibudilast also exhibits neuroprotective effects, such as the inhibition of nitric oxide synthesis and reduction in reactive oxygen species .

Biochemical Pathways

The increase in cAMP levels due to Ibudilast’s action affects several biochemical pathways. It suppresses neuroinflammation, inhibits apoptosis, and regulates mitochondrial function . Furthermore, it impacts the ubiquitin–proteasome and autophagosome–lysosome pathways, which are involved in protein degradation and cellular waste management . By affecting these pathways, Ibudilast helps attenuate oxidative stress .

Pharmacokinetics

It has been reported that the mean half-life for ibudilast is approximately 19 hours . The steady-state plasma Cmax and AUC0–24 were reported to be 60 ng ml-1 and 1004 ng h ml-1, respectively . These properties suggest that Ibudilast has a reasonable bioavailability and can maintain therapeutic levels in the body for an extended period.

Result of Action

The molecular and cellular effects of Ibudilast’s action are primarily related to its anti-inflammatory and neuroprotective properties. It has been shown to protect neurons from cell death, restore retinal layer thickness, and preserve retinal neuron function . In neurodegenerative diseases, it may act neuroprotectively by suppressing neuroinflammation, inhibiting apoptosis, and attenuating oxidative stress .

Action Environment

The efficacy and stability of Ibudilast can be influenced by various environmental factors. For instance, in the context of neurodegenerative diseases, the presence of inflammation and oxidative stress in the brain environment can enhance the neuroprotective effects of Ibudilast . .

Zukünftige Richtungen

Ibudilast has shown potential for treating neurodegenerative diseases such as Alzheimer’s disease . It has been identified as a drug with repurposing potential to treat Alzheimer’s disease . MediciNova is planning to launch a Phase 3 clinical trial that will evaluate Ibudilast in people with secondary progressive multiple sclerosis (SPMS) without relapses .

Eigenschaften

IUPAC Name |

2-methyl-1-(2-propan-2-ylpyrazolo[1,5-a]pyridin-3-yl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O/c1-9(2)13-12(14(17)10(3)4)11-7-5-6-8-16(11)15-13/h5-10H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJVFLBOZORBYFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NN2C=CC=CC2=C1C(=O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7049007 | |

| Record name | Ibudilast | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7049007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Ibudilast | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015614 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1.79e-01 g/L | |

| Record name | Ibudilast | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015614 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Ibudilast has mechanisms that include anti-inflammatory effects, such as phosphodiesterase inhibition, and neuroprotective effects, such as inhibition of [nitric oxide] synthesis and reduction in reactive oxygen species. | |

| Record name | Ibudilast | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05266 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Product Name |

Ibudilast | |

CAS RN |

50847-11-5 | |

| Record name | Ibudilast | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50847-11-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ibudilast [INN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050847115 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ibudilast | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05266 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ibudilast | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7049007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyl-1-[2-(propan-2-yl)pyrazolo[1,5-a]pyridin-3-yl]propan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | IBUDILAST | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M0TTH61XC5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Ibudilast | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015614 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

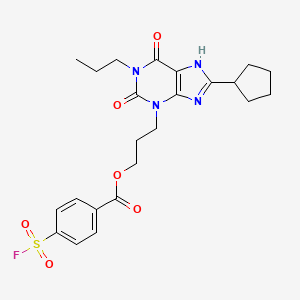

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Fluoro-2,5-bis[(E)-3-carboxy-4-hydroxystyryl]benzene](/img/structure/B1674163.png)

![(2S)-2-[(4-{[(1H-imidazol-4-ylmethyl)amino]methyl}-2-(2-methylphenyl)phenyl)formamido]-4-(methylsulfanyl)butanoic acid](/img/structure/B1674167.png)

![2-[4-(2-Amino-3-mercapto-propylamino)-benzoylamino]-4-methylsulfanyl-butyric acid](/img/structure/B1674168.png)